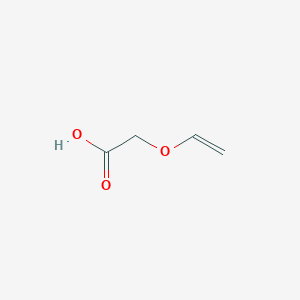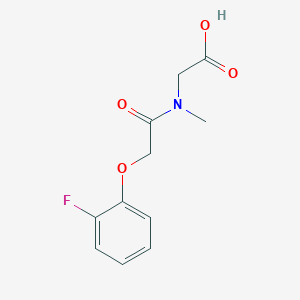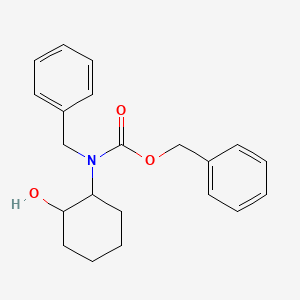
2-(Vinyloxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Vinyloxy)acetic acid is an organic compound characterized by the presence of a vinyl ether group attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
2-(Vinyloxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of vinyl acetate with acetic acid under specific conditions. The reaction typically requires a catalyst, such as palladium, and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of ethylene and acetic acid as starting materials. The reaction is carried out in the presence of oxygen and a palladium catalyst, which promotes the formation of the vinyl ether group. The process includes steps for reaction, separation, and purification to obtain high-purity this compound .
化学反応の分析
Types of Reactions
2-(Vinyloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The vinyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl ether group into an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the vinyl ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted vinyl ethers.
科学的研究の応用
2-(Vinyloxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating biodegradable materials for medical implants and devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds
作用機序
The mechanism of action of 2-(Vinyloxy)acetic acid involves its ability to undergo polymerization and form cross-linked networks. The vinyl ether group can participate in radical polymerization reactions, leading to the formation of high-molecular-weight polymers. These polymers can interact with various molecular targets, including proteins and cell membranes, making them useful in biomedical applications .
類似化合物との比較
Similar Compounds
2-(Vinyloxy)ethyl acetate: Similar in structure but contains an acetate group instead of an acetic acid moiety.
Vinyl acetate: Contains a vinyl group attached to an acetate group, commonly used in the production of polyvinyl acetate.
Uniqueness
2-(Vinyloxy)acetic acid is unique due to its combination of a vinyl ether group and an acetic acid moiety, which imparts distinct reactivity and properties. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in polymer chemistry and materials science.
特性
分子式 |
C4H6O3 |
|---|---|
分子量 |
102.09 g/mol |
IUPAC名 |
2-ethenoxyacetic acid |
InChI |
InChI=1S/C4H6O3/c1-2-7-3-4(5)6/h2H,1,3H2,(H,5,6) |
InChIキー |
RPYQPOCMVAEGHP-UHFFFAOYSA-N |
正規SMILES |
C=COCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(6-Aminoquinazolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(3-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14789566.png)


![7,20-Dibromo-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene](/img/structure/B14789575.png)
![sodium;(7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14789578.png)
![N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide](/img/structure/B14789582.png)
![tert-butyl N-[4-[2-aminopropanoyl(cyclopropyl)amino]cyclohexyl]carbamate](/img/structure/B14789585.png)
![Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate](/img/structure/B14789593.png)
![8-Hydroxy-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B14789594.png)

![2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14789607.png)
![5,6-Dichlorobenzo[c]isoxazole](/img/structure/B14789611.png)
![Tert-butyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14789626.png)
![(1R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14789630.png)
